REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].C(N(C(C)C)CC)(C)C.[F:21][C:22]([F:31])([F:30])[C:23]1[CH:28]=[CH:27][C:26]([NH2:29])=[CH:25][CH:24]=1>O1CCCC1>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH:29][C:26]1[CH:27]=[CH:28][C:23]([C:22]([F:21])([F:30])[F:31])=[CH:24][CH:25]=1)=[O:5]
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Name
|
|
Quantity
|
40 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)Cl)C=CC(=C1)Cl
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
73.4 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=C1)N)(F)F
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Type
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CUSTOM
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Details
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To the resulting stirred solution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After one hour the mixture is concentrated in vacuo
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Duration
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1 h
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Type
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CUSTOM
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Details
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to give an oil
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Type
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CUSTOM
|
Details
|
This oil is crystallised from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC2=CC=C(C=C2)C(F)(F)F)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |